molecular formula C14H26N2O2 B13941551 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide CAS No. 64011-95-6

1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide

Cat. No.: B13941551
CAS No.: 64011-95-6
M. Wt: 254.37 g/mol
InChI Key: DJQZJNNGDJSXDR-UHFFFAOYSA-N
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Description

1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H26N2O2 It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of a cyclobutane ring, which also bears two carboxamide groups

Preparation Methods

The synthesis of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide typically involves the reaction of cyclobutane-1,2-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide involves its interaction with molecular targets through its functional groups. The carboxamide groups can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide can be compared with similar compounds like:

    Cyclobutane-1,2-dicarboxamide: Lacks the tert-butyl groups, resulting in different reactivity and applications.

    N,N’-Di-tert-butylcyclohexane-1,2-dicarboxamide: Contains a cyclohexane ring instead of a cyclobutane ring, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .

Properties

CAS No.

64011-95-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)15-11(17)9-7-8-10(9)12(18)16-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

DJQZJNNGDJSXDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)C

Origin of Product

United States

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